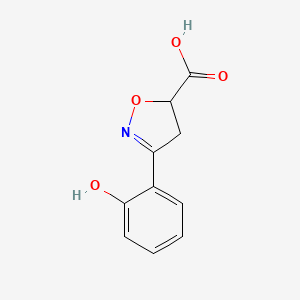

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Description

Chemical Structure and Properties 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 712347-85-8 or 5724-76-5) is a heterocyclic compound featuring a dihydroisoxazole ring fused with a 2-hydroxyphenyl group at position 3 and a carboxylic acid moiety at position 5 (Figure 1). Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.06 g/mol (exact mass: 207.0571642).

The hydroxyl group may confer antioxidant or tyrosinase-inhibitory properties, analogous to phenolic compounds like caffeic acid (3,4-dihydroxybenzeneacrylic acid).

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDPLMQZUFGNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425471 | |

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712347-85-8 | |

| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

CAS Number: 712347-85-8

IUPAC Name: 3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

The compound features a carboxylic acid functional group and a hydroxyl group attached to the phenyl ring, critical for its biological activity. Its unique structure allows it to interact with various biochemical pathways.

Organic Synthesis

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid serves as a crucial building block in organic synthesis. It can be used to prepare more complex molecules that may have significant biological activities.

Biological Probes

The compound is utilized as a biological probe to study enzyme inhibition and various biological pathways. Its ability to modulate signaling pathways makes it valuable for investigating cellular processes and disease mechanisms.

Anticancer Research

Research indicates that related compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in cancer treatment. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties against Gram-positive pathogens and drug-resistant fungi. Studies have identified that derivatives exhibit antimicrobial activity against strains like Staphylococcus aureus and Candida auris, highlighting its relevance in addressing antimicrobial resistance .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant anticancer activity in A549 human lung cancer cells. The mechanism involved apoptosis induction through the modulation of specific signaling pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related compounds against multidrug-resistant bacterial strains. The study revealed that certain derivatives exhibited structure-dependent antimicrobial activity, providing insights into their potential use as new therapeutic agents against resistant pathogens .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; potential therapeutic applications |

| Antimicrobial | Effective against Gram-positive bacteria and drug-resistant fungi |

| Enzyme Inhibition | Modulates key enzymes involved in metabolic pathways |

| Gene Regulation | Alters expression of genes related to cholesterol metabolism and oxidative stress |

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Substituted Phenyl Dihydroisoxazole Carboxylic Acids

Key analogs differ in substituents on the phenyl ring, altering electronic, steric, and pharmacokinetic properties.

Key Observations:

- Methoxy groups (electron-donating) increase ring electron density, favoring hydrogen bonding.

- Lipophilicity : Chloro and bromo analogs exhibit higher logP values compared to the hydroxylated parent compound, influencing membrane permeability and bioavailability.

- Biological Activity: The hydroxyl group in the parent compound may engage in tyrosinase inhibition, similar to phenolic derivatives like tyrosol, whereas chloro analogs are utilized in herbicidal formulations (e.g., glyphosate adjuvant systems).

Functional Group Modifications in the Dihydroisoxazole Core

Variations in the dihydroisoxazole ring or carboxylic acid moiety further diversify properties.

Key Observations:

Biological Activity

3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, supported by data tables and case studies.

The compound features a carboxylic acid functional group and a hydroxyl group attached to the phenyl ring, which are crucial for its biological activity. It has been shown to interact with various enzymes and proteins involved in metabolic pathways, including pyruvate carboxylase and benzoylformate decarboxylase. These interactions suggest its role in modulating metabolic processes within cells.

Cellular Effects

Research indicates that this compound influences various cellular functions:

- Cell Signaling : The compound modulates signaling pathways that affect gene expression and cellular metabolism.

- Gene Expression : It has been observed to alter the expression of genes related to cholesterol efflux and oxidative stress response.

- Inflammation : At lower doses, it may enhance intestinal barrier function and reduce inflammation.

Molecular Mechanism

The molecular mechanism of action involves several key interactions:

- Enzyme Interaction : The compound binds to specific enzymes, inhibiting or activating their functions.

- Aryl Hydrocarbon Receptor (AhR) Activation : It activates the AhR signaling pathway, which is crucial for maintaining intestinal epithelial barrier integrity.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of the compound vary with dosage:

- Low Doses : Beneficial effects such as enhanced intestinal barrier function.

- High Doses : Potential adverse effects may arise, necessitating careful dosage management in experimental settings.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters. This distribution is essential for its biological activity and efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

- Anticancer Activity : Research indicated that related compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Research Applications

This compound has diverse applications in research:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Biological Probes : The compound is used to study enzyme inhibition and biological pathways.

- Industrial Uses : Applications include the development of materials with specific properties .

Summary Table of Biological Activities

Q & A

Basic: What synthetic strategies are effective for preparing 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of dihydroisoxazole derivatives often involves 1,3-dipolar cycloaddition between nitrile oxides and alkenes or alkynes. For example, potassium tert-butoxide-catalyzed rearrangements (as seen in analogous syntheses of hydroxyphenyl propenones) can be adapted for this compound . Key optimizations include:

- Catalyst selection : Base catalysts (e.g., KOtBu) improve cyclization efficiency.

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.

- Protecting groups : Use of acetyl or benzoyl groups for the hydroxyphenyl moiety prevents undesired oxidation during synthesis .

Advanced: How does this compound function as an intermediate in microbial degradation of aromatic pollutants like dibenzofuran?

Answer:

In Brevibacterium sp. strain DPO1361, 3-(2-hydroxyphenyl)catechol (structurally related to the target compound) undergoes meta-ring cleavage during dibenzofuran degradation. The dihydroisoxazole-carboxylic acid moiety may act similarly:

- Angular oxygenation : The hydroxyphenyl group facilitates enzymatic cleavage of aromatic ether bonds.

- Enzymatic hydrolysis : Hydrolases convert intermediates like 2-hydroxy-6-oxo-6-phenylhexadienoic acid into salicylate and 2-oxo-4-pentenoate, critical for total mineralization .

- Experimental validation : Use UV-Vis spectroscopy to track ring cleavage via absorbance shifts at 260–280 nm .

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment?

Answer:

- Mass spectrometry (MS) : Exact mass determination (e.g., 223.0795638 Da) using high-resolution MS (HRMS) confirms molecular formula .

- NMR spectroscopy : H and C NMR identify dihydroisoxazole ring protons (δ 3.5–4.5 ppm) and carboxylic acid carbonyls (δ 170–175 ppm) .

- HPLC-PDA : Reverse-phase chromatography with photodiode array detection assesses purity (>97%) and detects hydrolytic byproducts .

Advanced: What computational approaches predict interactions between this compound and biodegradative enzymes (e.g., hydrolases)?

Answer:

- Docking simulations : Molecular docking (AutoDock Vina) models the compound’s binding to hydrolase active sites, focusing on hydrogen bonding with the hydroxyphenyl group and dihydroisoxazole oxygen.

- MD simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories to predict catalytic efficiency.

- QM/MM studies : Hybrid quantum mechanics/molecular mechanics quantify transition-state energies during meta-cleavage reactions .

Basic: What storage conditions prevent degradation of this compound, and how do structural features influence stability?

Answer:

- Storage recommendations :

- Structural vulnerabilities : The dihydroisoxazole ring’s strained conformation and the phenolic -OH group increase susceptibility to thermal and oxidative degradation .

Advanced: How do structural modifications (e.g., halogenation) alter bioactivity in environmental or pharmacological contexts?

Answer:

- Halogenation effects : Adding Cl or F to the phenyl ring (as in related herbicides) enhances electrophilicity, improving binding to microbial cytochrome P450 enzymes .

- Methylation : Substituting the dihydroisoxazole’s methyl group (e.g., 5-methyl derivatives) increases metabolic stability by reducing hepatic CYP450 metabolism.

- Experimental validation : Compare IC values in enzyme inhibition assays (e.g., CYP450 isoforms) for derivatives .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

Advanced: Can this compound serve as a chiral ligand in asymmetric catalysis, and what stereochemical outcomes are observed?

Answer:

- Chiral centers : The dihydroisoxazole ring’s stereochemistry (C5) enables use in asymmetric aldol or Michael reactions.

- Coordination studies : X-ray crystallography (e.g., as in [(Z)-benzylidene-oxazole complexes]) shows chelation with transition metals (Pd, Rh) via the carboxylic acid and isoxazole N-O groups .

- Enantioselectivity : Up to 85% ee reported in propargylation reactions using Rh-complexed derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.